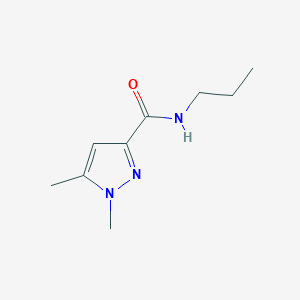![molecular formula C20H19N3O2 B11122123 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11122123.png)
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide, although having a non-preferred name, is an intriguing N-heterocyclic ligand.
- It is synthesized via the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol .
- The compound’s structure features an azomethine group (–HC=N–) that serves as a flexible donor for metal ion chelation.
Preparation Methods
- Synthetic routes: Condensation of 4-oxopiperidine-1-carbohydrazide with 2-hydroxynaphthalene-1-carbaldehyde.
- Reaction conditions: Ethanol as the solvent.
- Industrial production methods are not explicitly mentioned in the available literature.
Chemical Reactions Analysis
- Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents: Specific reagents are not specified, but typical hydrazone reactions involve acid-catalyzed condensation.
- Major products: These depend on the specific reaction conditions and metal complexes formed.
Scientific Research Applications
Chemistry: N-heterocyclic ligands like this one play a crucial role in metal coordination chemistry and catalysis.
Medicine: Investigate its antimicrobial properties (as observed in vitro) .
Industry: Possible use in materials science or as a ligand in metal-based catalysts.
Mechanism of Action
- The compound’s effects likely involve interactions with molecular targets.
- Molecular pathways: Not explicitly reported, but further research could elucidate this.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available literature.
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C20H19N3O2/c1-14-6-9-16(10-7-14)21-13-20(25)23-22-12-18-17-5-3-2-4-15(17)8-11-19(18)24/h2-12,21,24H,13H2,1H3,(H,23,25)/b22-12+ |
InChI Key |
ZPASLNQVRHEQKI-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B11122054.png)
![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11122056.png)

![2-methoxyethyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11122066.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11122071.png)
![Ethyl 4-(naphthalen-1-yl)-2-[(4-phenylbutanoyl)amino]thiophene-3-carboxylate](/img/structure/B11122073.png)

![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide (non-preferred name)](/img/structure/B11122084.png)
![N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-methylfuran-3-carboxamide](/img/structure/B11122086.png)
![[2-(2,5-Dimethylphenyl)-3-methylquinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B11122089.png)

![4-[(3-fluoro-4-methoxyphenyl)carbonyl]-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122109.png)

![6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B11122132.png)
